Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound known for its chemiluminescent properties. It is often used in scientific research, particularly in the study of superoxide production and detection. The compound’s unique structure allows it to interact with various biological and chemical systems, making it a valuable tool in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like cesium carbonate in a solvent like dimethyl sulfoxide (DMSO).
Introduction of the methoxyphenyl group: This step involves the coupling of the imidazo[1,2-a]pyrazine core with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the benzoate group: The final step includes esterification to introduce the methyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyrazine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with superoxide anions. The compound reacts with superoxide to form a chemiluminescent product, emitting light at a specific wavelength (~465 nm) . This reaction is highly sensitive and allows for the detection of superoxide in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
- Cypridina Luciferin methoxy-analogue
Uniqueness
Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is unique due to its specific chemiluminescent properties and its ability to interact with superoxide anions. This makes it particularly valuable in studies related to oxidative stress and reactive oxygen species detection .
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 3-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-8-6-14(7-9-17)19-20(25-11-10-22-13-18(25)24-19)23-16-5-3-4-15(12-16)21(26)28-2/h3-13,23H,1-2H3 |
InChI Key |
YYKXSUHPASZJAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC(=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.